4-Nitro-1-(1-phenylethyl)-1H-pyrazole: An In-Depth Technical Guide to Structure, Synthesis, and Kinase Inhibitor Applications
4-Nitro-1-(1-phenylethyl)-1H-pyrazole: An In-Depth Technical Guide to Structure, Synthesis, and Kinase Inhibitor Applications
Executive Summary
4-Nitro-1-(1-phenylethyl)-1H-pyrazole (CAS: 1240569-60-1) is a highly specialized, structurally rigid synthetic intermediate utilized extensively in modern medicinal chemistry. Characterized by an electron-deficient nitropyrazole core and a lipophilic, chiral benzylic appendage, this compound serves as a critical precursor for the 4-aminopyrazole pharmacophore. 4-aminopyrazoles are recognized as "privileged scaffolds" in drug discovery, functioning as potent hinge-binders in the ATP-binding pockets of various kinases[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and downstream applications in targeted therapeutics.
Structural and Physicochemical Properties
The architecture of 4-Nitro-1-(1-phenylethyl)-1H-pyrazole dictates its reactivity and utility. The strong electron-withdrawing nature of the nitro group at the C4 position significantly lowers the electron density of the pyrazole ring. Meanwhile, the 1-phenylethyl group at the N1 position introduces a chiral center, providing a distinct spatial trajectory that can be leveraged to probe steric tolerances in target protein binding pockets.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-Nitro-1-(1-phenylethyl)-1H-pyrazole |
| CAS Registry Number | 1240569-60-1 |
| Molecular Formula | C11H11N3O2 |
| Molecular Weight | 217.22 g/mol |
| SMILES String | CC(c1ccccc1)n1cc([O-])cn1 |
| Topological Polar Surface Area (TPSA) | ~63.6 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodology & Mechanistic Causality
The synthesis of 4-Nitro-1-(1-phenylethyl)-1H-pyrazole and its subsequent activation into a 4-aminopyrazole building block relies on two critical phases: Regioselective N-Alkylation and Chemoselective Nitro Reduction.
Phase A: Regioselective N-Alkylation
Mechanistic Rationale: Unsubstituted pyrazoles typically possess a pKa of ~14. However, the introduction of a 4-nitro group enhances the acidity of the N-H proton (pKa ~ 9.6) through mesomeric electron withdrawal[2]. This increased acidity allows for the use of mild bases, such as Potassium Carbonate (K₂CO₃), rather than strong bases like Sodium Hydride (NaH). Utilizing a polar aprotic solvent like Dimethylformamide (DMF) leaves the resulting pyrazolide anion poorly solvated, rendering it highly nucleophilic. This facilitates a clean Sₙ2 attack on the secondary benzylic carbon of (1-bromoethyl)benzene.
Step-by-Step Protocol:
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Preparation: Charge a dry, round-bottom flask with 4-nitropyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration) under a nitrogen atmosphere.
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Deprotonation: Add finely ground K₂CO₃ (1.5 equiv) in portions. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.
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Alkylation: Dropwise add (1-bromoethyl)benzene (1.2 equiv).
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Thermal Activation: Heat the reaction mixture to 60°C and monitor via Thin Layer Chromatography (TLC). The highly polar 4-nitropyrazole spot will disappear, replaced by a faster-moving, UV-active product spot.
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Workup (Self-Validating): Quench the reaction with ice water to precipitate the product and dissolve unreacted inorganic salts. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Phase B: Chemoselective Nitro Reduction
Mechanistic Rationale: To utilize the pyrazole in kinase inhibitor synthesis, the nitro group must be reduced to an amine[3]. While catalytic hydrogenation (Pd/C, H₂) is standard, the 1-phenylethyl group is a benzylic moiety, which is classically susceptible to hydrogenolysis (C-N bond cleavage). Fortunately, the N-benzylic bond of a pyrazole is kinetically more stable than typical O-benzylic ethers. By strictly controlling the temperature and maintaining atmospheric hydrogen pressure, chemoselective reduction of the nitro group is achieved without dealkylation.
Step-by-Step Protocol:
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Setup: Dissolve 4-Nitro-1-(1-phenylethyl)-1H-pyrazole in degassed Methanol (0.2 M).
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) under a blanket of argon to prevent autoignition.
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Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature.
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Monitoring (Self-Validating): Monitor hydrogen uptake. Once bubbling ceases, verify completion via TLC. The resulting primary amine will react with a ninhydrin stain, producing a distinct colored spot.
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Filtration: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield 4-Amino-1-(1-phenylethyl)-1H-pyrazole.
Synthetic workflow for 4-Nitro-1-(1-phenylethyl)-1H-pyrazole and its reduction.
Applications in Kinase Inhibitor Development
Once reduced, the resulting 4-amino-1-(1-phenylethyl)-1H-pyrazole acts as a highly versatile nucleophile, ready for coupling with pyrimidine or quinazoline electrophiles to form advanced drug candidates.
The 4-aminopyrazole moiety is a critical structural motif in modern targeted therapies. It acts as a bidentate hydrogen bond donor/acceptor, perfectly complementing the hinge region of the ATP-binding site in various kinases[1].
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LRRK2 Inhibition (Parkinson's Disease): 4-aminopyrazole derivatives are heavily investigated as inhibitors of Leucine-rich repeat kinase 2 (LRRK2). Mutations in LRRK2 are a leading genetic cause of Parkinson's disease, and the pyrazole core provides the necessary binding affinity to block its aberrant signaling[3].
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JAK/STAT Pathway (Immunology): Janus kinases (JAK1, JAK2, JAK3) are pivotal in mediating cytokine signaling. 4-aminopyrazoles have demonstrated potent, nanomolar inhibitory activity against JAKs, effectively halting the phosphorylation cascade that leads to inflammatory diseases[1].
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PLK4 Inhibition (Oncology): Polo-like kinase 4 (PLK4) regulates centriole duplication. Aminopyrazole scaffolds have been successfully optimized to selectively inhibit PLK4, demonstrating in vivo efficacy and tumor regression in neuroblastoma models[4].
Mechanism of ATP-competitive kinase inhibition by 4-aminopyrazole derivatives.
References
1.[3] Title: Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents | Source: google.com | URL: 3 2.[1] Title: Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed | Source: nih.gov | URL: 1 3.[4] Title: Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 | Journal of Medicinal Chemistry | Source: acs.org | URL: 4 4.[2] Title: 4-Nitropyrazole | Drug Intermediate - MedchemExpress.com | Source: medchemexpress.com | URL: 2
Sources
- 1. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
